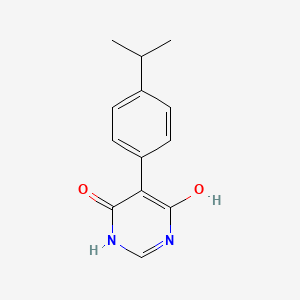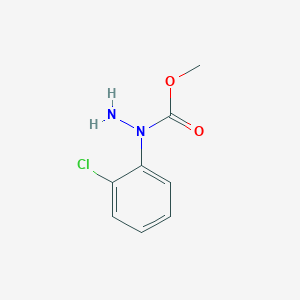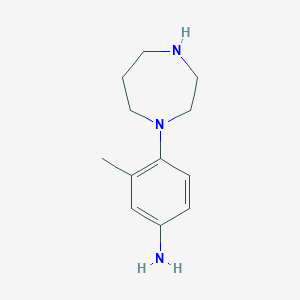![molecular formula C15H13N3O3 B13875824 ethyl 4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)benzoate](/img/structure/B13875824.png)
ethyl 4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)benzoate is a heterocyclic compound that contains an imidazo[4,5-b]pyridine core fused with a benzoate ester. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The imidazo[4,5-b]pyridine moiety is known for its biological activity and is a common scaffold in drug discovery.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)benzoate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminopyridine with ethyl 4-formylbenzoate in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the imidazo[4,5-b]pyridine ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable.
化学反应分析
Types of Reactions
Ethyl 4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the imidazo[4,5-b]pyridine core or the benzoate ester.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, such as halides or amines.
科学研究应用
Ethyl 4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)benzoate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity and can be used in the development of pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.
Medicine: It has potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
作用机制
The mechanism of action of ethyl 4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[4,5-b]pyridine core can bind to active sites of enzymes, inhibiting their activity. This interaction can disrupt key biological pathways, leading to therapeutic effects. For example, the compound may inhibit kinases involved in cell signaling, thereby reducing inflammation or cancer cell proliferation.
相似化合物的比较
Ethyl 4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)benzoate can be compared with other imidazo[4,5-b]pyridine derivatives, such as:
Imidazo[4,5-b]pyridine: The parent compound, which lacks the benzoate ester group.
Imidazo[4,5-c]pyridine: A structural isomer with different biological activity.
Imidazo[1,2-a]pyridine: Another isomer with distinct chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique biological and chemical properties, making it a valuable compound in various research fields.
属性
分子式 |
C15H13N3O3 |
|---|---|
分子量 |
283.28 g/mol |
IUPAC 名称 |
ethyl 4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)benzoate |
InChI |
InChI=1S/C15H13N3O3/c1-2-21-14(19)10-5-7-11(8-6-10)18-12-4-3-9-16-13(12)17-15(18)20/h3-9H,2H2,1H3,(H,16,17,20) |
InChI 键 |
WDZAROIORUKURY-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C3=C(NC2=O)N=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[[7-(9H-fluoren-9-ylmethoxy)-7-oxoheptanoyl]amino]hexanoic acid](/img/structure/B13875753.png)
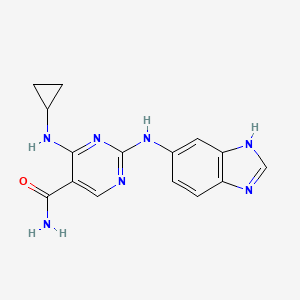

![3-Amino-6-(4-hydroxypiperidin-1-yl)-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B13875763.png)

![4-amino-N-[6-methyl-1-(quinolin-5-ylamino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13875771.png)
![2-(4-Pyridinyl)oxazolo[4,5-b]pyridine](/img/structure/B13875774.png)

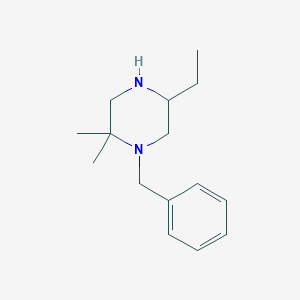

![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-(trifluoromethyl)benzoate](/img/structure/B13875819.png)
